Cas no 477547-98-1 ((2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
(2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide
- (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
- SR-01000009708-1
- 477547-98-1
- (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- SR-01000009708
- (E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
- F0866-0410
- AKOS024601376
-
- Inchi: 1S/C18H15N3O5S2/c1-25-14-6-3-11(9-15(14)26-2)13-10-27-18(19-13)20-16(22)7-4-12-5-8-17(28-12)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-4+
- InChI Key: OLENLPWRJQWHBH-QPJJXVBHSA-N
- SMILES: S1C(NC(/C=C/C2=CC=C([N+](=O)[O-])S2)=O)=NC(=C1)C1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 417.04531293g/mol
- Monoisotopic Mass: 417.04531293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 163Ų
(2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0866-0410-2μmol |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-5μmol |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-10μmol |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-20μmol |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-1mg |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-2mg |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-3mg |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-4mg |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-5mg |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0866-0410-10mg |
(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
477547-98-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Additional information on (2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide
Comprehensive Analysis of (2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide (CAS No. 477547-98-1)
The compound (2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide, identified by its CAS No. 477547-98-1, is a sophisticated organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a thiazole ring, dimethoxyphenyl group, and nitrothiophene moiety, makes it a subject of interest for researchers exploring novel bioactive compounds. This article delves into its properties, synthesis, and potential applications, while addressing trending topics such as drug discovery, molecular docking, and green chemistry.
One of the most searched questions in the field of organic chemistry is: "What are the applications of thiazole derivatives in medicine?" The thiazole ring in this compound is a key pharmacophore, known for its antimicrobial, anti-inflammatory, and anticancer properties. Recent studies highlight its role in targeting enzyme inhibition, particularly in diseases like diabetes and cancer. The dimethoxyphenyl group further enhances its bioactivity, making it a candidate for central nervous system (CNS) drug development.
The nitrothiophene moiety in CAS No. 477547-98-1 adds another layer of functionality. Nitroaromatic compounds are widely studied for their electron-withdrawing properties, which are crucial in designing organic semiconductors and photovoltaic materials. With the growing demand for renewable energy solutions, researchers are increasingly exploring such compounds for solar cell applications. This aligns with the popular search query: "How can nitroaromatic compounds improve solar energy conversion?"
Synthesis of (2E)-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step reactions, including condensation, cyclization, and amide coupling. Modern techniques like microwave-assisted synthesis and catalysis are gaining traction, as they reduce reaction times and improve yields—a hot topic in sustainable chemistry. Researchers often search for "efficient synthesis methods for complex heterocycles", and this compound serves as an excellent case study.
From a drug discovery perspective, the compound's prop-2-enamide backbone is noteworthy. Enamide derivatives are known for their stability and bioavailability, making them attractive for oral drug formulations. Recent advancements in computational chemistry have enabled virtual screening of such compounds against various biological targets, addressing the search trend: "How is AI used in predicting drug efficacy?"
In conclusion, CAS No. 477547-98-1 represents a versatile compound with applications spanning pharmaceuticals, materials science, and renewable energy. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in areas like targeted therapy and green synthesis. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science.
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